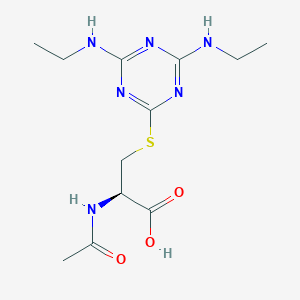
(R)-2-Acetamido-3-((4,6-bis(ethylamino)-1,3,5-triazin-2-yl)thio)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Simazine mercapturate is a derivative of simazine, a triazine herbicide widely used for controlling broad-leaved weeds and annual grasses. Simazine mercapturate is formed through the conjugation of simazine with mercapturic acid, a process that typically occurs in biological systems as a detoxification mechanism. This compound is of interest due to its environmental persistence and potential impacts on both ecosystems and human health.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Simazine mercapturate can be synthesized through the reaction of simazine with mercapturic acid. The synthesis involves the following steps:
Preparation of Simazine: Simazine is synthesized from cyanuric chloride and ethylamine in an aqueous solution.
Conjugation with Mercapturic Acid: Simazine is then reacted with mercapturic acid under controlled conditions to form simazine mercapturate. The reaction conditions include maintaining a neutral pH and a temperature range of 20-25°C to ensure optimal yield.
Industrial Production Methods
Industrial production of simazine mercapturate follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Simazine: Large-scale synthesis of simazine using industrial reactors with temperature control systems.
Conjugation Process: The conjugation of simazine with mercapturic acid is carried out in large reaction vessels with continuous monitoring of pH and temperature to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Simazine mercapturate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert simazine mercapturate back to its parent compounds.
Substitution: Nucleophilic substitution reactions can occur at the triazine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used under acidic conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under anhydrous conditions.
Substitution: Nucleophiles like amines and thiols are used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted triazine derivatives.
Applications De Recherche Scientifique
Simazine mercapturate has several scientific research applications:
Environmental Chemistry: Studied for its persistence in soil and water, and its impact on microbial communities.
Toxicology: Used in studies to understand its detoxification pathways and potential health effects.
Analytical Chemistry: Employed as a standard in the development of analytical methods for detecting triazine herbicides in environmental samples.
Biochemistry: Investigated for its interactions with enzymes involved in detoxification processes.
Mécanisme D'action
Simazine mercapturate exerts its effects primarily through its interaction with biological detoxification pathways. The compound is formed when simazine is conjugated with glutathione, followed by further processing to mercapturic acid derivatives. This detoxification process involves enzymes such as glutathione S-transferases, which facilitate the conjugation reaction . The resulting mercapturic acid derivatives are then excreted from the body, reducing the toxic effects of the parent compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Atrazine Mercapturate: Another triazine herbicide derivative formed through similar detoxification pathways.
Propazine Mercapturate: A derivative of propazine, sharing similar chemical properties and detoxification mechanisms.
Uniqueness
Simazine mercapturate is unique due to its specific formation from simazine and its distinct environmental and biological impacts. Unlike atrazine and propazine mercapturates, simazine mercapturate has been shown to have different persistence and degradation profiles in soil and water .
Conclusion
Simazine mercapturate is a significant compound in environmental and toxicological studies due to its formation from a widely used herbicide and its potential impacts on ecosystems and human health. Understanding its preparation, chemical reactions, and applications can provide valuable insights into its behavior and effects in various contexts.
Propriétés
Formule moléculaire |
C12H20N6O3S |
|---|---|
Poids moléculaire |
328.39 g/mol |
Nom IUPAC |
(2R)-2-acetamido-3-[[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]sulfanyl]propanoic acid |
InChI |
InChI=1S/C12H20N6O3S/c1-4-13-10-16-11(14-5-2)18-12(17-10)22-6-8(9(20)21)15-7(3)19/h8H,4-6H2,1-3H3,(H,15,19)(H,20,21)(H2,13,14,16,17,18)/t8-/m0/s1 |
Clé InChI |
CSQCJPSBEYLCBK-QMMMGPOBSA-N |
SMILES isomérique |
CCNC1=NC(=NC(=N1)SC[C@@H](C(=O)O)NC(=O)C)NCC |
SMILES canonique |
CCNC1=NC(=NC(=N1)SCC(C(=O)O)NC(=O)C)NCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


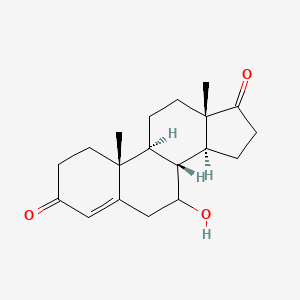
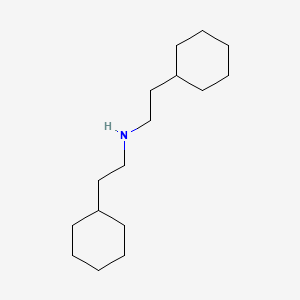
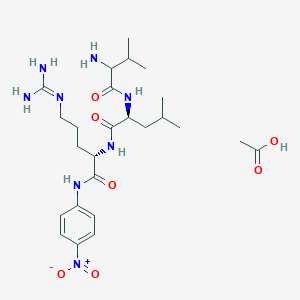
![(3aR,4R,5R,6aS)-4-((S,E)-3-((tert-butyldimethylsilyl)oxy)oct-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B13825492.png)
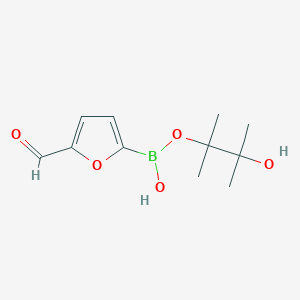

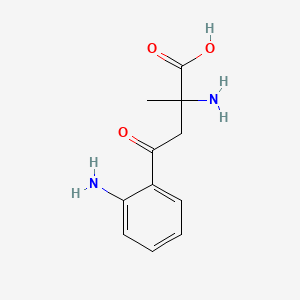
![propan-2-yl 3-[[2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B13825523.png)
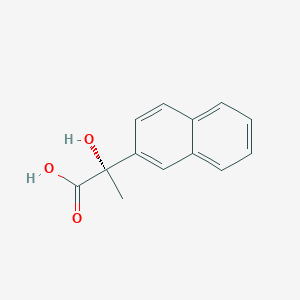
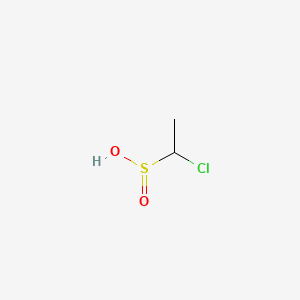
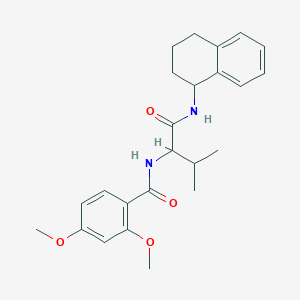
![methyl 4-[(N-{[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}-beta-alanyl)amino]butanoate](/img/structure/B13825543.png)
![(NZ)-N-[2-bromo-1-(4-fluorophenyl)ethylidene]hydroxylamine](/img/structure/B13825545.png)

